2,5-Dichloro-8-methoxyquinoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-8-methoxyquinoline typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 2,5-dichloroaniline with methoxyacetic acid under acidic conditions to yield the desired product . Another approach involves the use of 2,5-dichloroquinoline as a starting material, which is then methoxylated using methanol in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can be oxidized to form quinoline N-oxides or reduced to yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, products like 2,5-diamino-8-methoxyquinoline or 2,5-dithio-8-methoxyquinoline can be formed.
Oxidation Products: Quinoline N-oxides are typical products of oxidation reactions.
Reduction Products: Dihydroquinoline derivatives are formed upon reduction.
Scientific Research Applications
2,5-Dichloro-8-methoxyquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-8-methoxyquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,5-Dichloroquinoline: Lacks the methoxy group, making it less versatile in certain chemical reactions.
8-Methoxyquinoline: Does not have the chlorine substituents, which can affect its reactivity and biological activity.
Uniqueness: 2,5-Dichloro-8-methoxyquinoline is unique due to the presence of both chlorine and methoxy groups, which enhance its reactivity and potential biological activities compared to other quinoline derivatives .
Properties
IUPAC Name |
2,5-dichloro-8-methoxyquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSRFUPQRRYRLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=CC(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295475 | |
Record name | Quinoline, 2,5-dichloro-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74668-75-0 | |
Record name | Quinoline, 2,5-dichloro-8-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74668-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 2,5-dichloro-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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